3-(5-Hydroxypyridin-2-yl)benzoic acid
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Overview
Description
3-(5-Hydroxypyridin-2-yl)benzoic acid is a chemical compound that belongs to the class of hydroxypyridinone derivatives. These compounds are known for their ability to chelate metal ions, making them useful in various applications, particularly in the field of pharmaceuticals. The structure of this compound consists of a benzoic acid moiety attached to a hydroxypyridinone ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxypyridin-2-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 3-hydroxybenzoic acid.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-chloropyridine with a suitable reagent to introduce the hydroxyl group at the 5-position of the pyridine ring.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-hydroxybenzoic acid under appropriate conditions, such as the use of a palladium catalyst and a base, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(5-Hydroxypyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
3-(5-Hydroxypyridin-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metal ion transport and storage in biological systems.
Medicine: It has potential therapeutic applications as an iron chelator for treating conditions like iron overload disorders.
Industry: The compound can be used in the development of metal-based catalysts and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(5-Hydroxypyridin-2-yl)benzoic acid primarily involves its ability to chelate metal ions. The hydroxypyridinone ring forms stable complexes with metal ions, which can then be transported or removed from biological systems. This chelation process is crucial for its therapeutic applications, particularly in the treatment of iron overload disorders.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-pyridinone: Another hydroxypyridinone derivative with similar metal-chelating properties.
3,4-Dihydroxybenzoic acid: A compound with a similar benzoic acid moiety but different functional groups.
2,3-Dihydroxybenzoic acid: Another benzoic acid derivative with hydroxyl groups at different positions.
Uniqueness
3-(5-Hydroxypyridin-2-yl)benzoic acid is unique due to the specific positioning of the hydroxyl group on the pyridine ring and the carboxylic acid group on the benzoic acid moiety. This unique structure imparts distinct chemical properties, making it particularly effective as a metal chelator and useful in various scientific and industrial applications.
Properties
IUPAC Name |
3-(5-hydroxypyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-4-5-11(13-7-10)8-2-1-3-9(6-8)12(15)16/h1-7,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIYWHLYNMZUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692542 |
Source
|
Record name | 3-(5-Hydroxypyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-27-3 |
Source
|
Record name | 3-(5-Hydroxypyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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